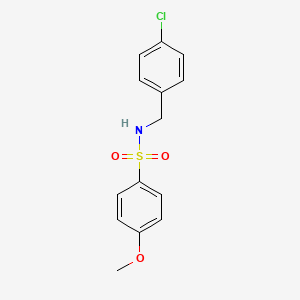

N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a 4-chlorobenzyl and a 4-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-chlorobenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes characteristic sulfonamide and aromatic ring reactions:

Hydrolysis

-

Acidic conditions : Sulfonamide bond cleavage produces 4-methoxybenzenesulfonic acid and 4-chlorobenzylamine.

-

Basic conditions : Yields sulfonate salts and the free amine.

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfonamide nitrogen to form N-alkyl derivatives.

-

Acylation : Acetyl chloride introduces acetyl groups at the nitrogen, forming N-acetylated analogs.

Electrophilic Aromatic Substitution

-

The methoxy group directs electrophiles (e.g., nitronium ion) to the para position of the benzene ring, enabling nitration or sulfonation.

Stability and Solubility Profile

The compound’s reactivity is influenced by its physical properties:

Table: Solubility and Stability Data

| Property | Value/Condition |

|---|---|

| Solubility in DMSO | >50 mg/mL |

| Solubility in Methanol | ~20 mg/mL |

| Thermal stability | Decomposes above 200°C |

| pH stability | Stable at pH 4–9; hydrolyzes in strongly acidic/basic conditions |

Comparative Reactivity with Structural Analogs

Modifications to the chlorobenzyl or methoxy groups alter reactivity:

Table: Reaction Comparison with Analogous Compounds

| Compound | Structural Difference | Reactivity Notes |

|---|---|---|

| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | Methyl instead of chlorine | Reduced electrophilic substitution due to electron-donating methyl |

| N-(4-bromophenyl)-4-methoxybenzenesulfonamide | Bromine substitution | Enhanced leaving-group ability in nucleophilic aromatic substitution |

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | Fluorine substitution | Increased stability against hydrolysis |

Mechanistic Insights

-

Sulfonamide hydrolysis : Follows a two-step nucleophilic mechanism, with protonation of the sulfonyl oxygen facilitating amine departure.

-

Aromatic substitution : Methoxy’s electron-donating effect activates the ring for electrophilic attacks, while chlorine’s electron-withdrawing nature directs reactivity to specific positions.

This compound’s balanced reactivity and stability make it a versatile intermediate in medicinal chemistry and materials science, particularly for designing enzyme inhibitors or antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide has shown promise in several areas of medicinal chemistry:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties. It functions by inhibiting bacterial folic acid synthesis, a mechanism common to many sulfonamides. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

- Anticancer Potential : Investigations into sulfonamide derivatives have revealed their ability to induce apoptosis in cancer cell lines. For instance, related compounds have been shown to inhibit cell proliferation and induce cell cycle arrest in various human cancer models, suggesting that this compound may possess similar anticancer properties .

The compound's biological effects extend beyond antimicrobial and anticancer activities:

- Anti-inflammatory Properties : There is ongoing research into the anti-inflammatory effects of sulfonamides. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively, making it a potential therapeutic agent for inflammatory diseases .

- Interactions with Biological Targets : Studies have shown that modifications to the structure of this compound can significantly alter its binding affinity to various biological targets, including cannabinoid receptors. This highlights its potential role in developing targeted therapies for conditions involving these pathways .

Antibacterial Efficacy

A study evaluating the antibacterial activity of related sulfonamide compounds indicated that several derivatives exhibited potent activity against resistant bacterial strains. For example, compounds structurally similar to this compound demonstrated minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics like amoxicillin .

Anticancer Studies

In vitro studies involving human cancer cell lines (e.g., HepG2, MCF-7) have shown that sulfonamide derivatives can induce apoptosis and inhibit tumor growth. One study reported that a compound closely related to this compound exhibited significant cytotoxicity against multiple cancer types, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The compound may also interact with cellular membranes, altering their permeability and function.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorobenzyl)-4-methoxybenzamide

- N-(4-chlorobenzyl)-4-methoxybenzenesulfonyl chloride

- N-(4-chlorobenzyl)-4-methoxybenzenesulfonic acid

Uniqueness

N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide is unique due to the presence of both the 4-chlorobenzyl and 4-methoxy groups, which confer specific chemical and biological properties

Biological Activity

N-(4-Chlorobenzyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring substituted with both a chlorobenzyl and a methoxy group. Its chemical formula is C13H12ClN2O3S, and it typically appears as a white solid with a melting point of 141-142 °C. The presence of these functional groups plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its capacity to inhibit enzyme activity by binding to active sites or altering the conformation of target proteins. This inhibition can disrupt essential biological processes, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.3 mg/mL against resistant strains like Pseudomonas aeruginosa and Bacillus subtilis .

| Microorganism | MIC (mg/mL) | Comparison |

|---|---|---|

| Pseudomonas aeruginosa | 0.2 | More effective than amoxicillin (0.25 mg/mL) |

| Bacillus subtilis | 0.05 | Higher efficacy than kanamycin (>0.5 mg/mL) |

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral potential, particularly against Hepatitis B virus (HBV). A derivative of this compound was found to inhibit both wild-type and drug-resistant HBV strains by increasing intracellular levels of the antiviral protein APOBEC3G (A3G), which plays a critical role in inhibiting HBV replication .

Anticancer Properties

Emerging studies suggest that this compound may also possess anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial membrane depolarization . For example, derivatives have shown IC50 values in the range of 0.89–9.63 µg/mL against various cancer cell lines, indicating promising anticancer activity.

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound, demonstrating significant effectiveness against resistant bacterial strains .

- Antiviral Screening : The compound was screened against HBV in vitro and showed promising results in enhancing A3G levels, suggesting potential as a therapeutic agent for viral infections .

- Cancer Cell Studies : In cell line assays, compounds similar to this compound exhibited notable cytotoxicity against HeLa and HL-60 cells, with mechanisms involving caspase activation linked to apoptosis .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide, and how can reaction progress be monitored?

- Methodology :

- Sulfonylation Reaction : React 4-methoxybenzenesulfonyl chloride with 4-chlorobenzylamine in a polar aprotic solvent (e.g., DCM or THF) under inert atmosphere. Use triethylamine as a base to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) and confirm product purity using 1H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm and methoxy singlet at δ 3.8 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- NMR Spectroscopy : Analyze 1H and 13C NMR spectra to verify sulfonamide NH (δ ~8.5–9.0 ppm), chlorobenzyl CH2 (δ ~4.5–5.0 ppm), and methoxy group (δ ~3.8 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/water). Use SHELXL for refinement, ensuring R-factor < 0.05 and validation via CCDC deposition .

Advanced Research Questions

Q. How can researchers design assays to evaluate antitumor activity and resolve contradictions in mechanistic data?

- Cell-Based Screening : Use the COMPARE algorithm with a panel of 39 human cancer cell lines (e.g., NCI-60) to identify growth inhibition patterns. Cross-validate with flow cytometry for cell cycle effects (e.g., G1/S arrest) .

- Gene Expression Profiling : Perform microarray analysis (e.g., Affymetrix U133A chips) to identify differentially expressed genes (e.g., tubulin β-III for antimitotic activity). Use hierarchical clustering to resolve discrepancies between phenotypic and transcriptomic data .

Q. What strategies optimize crystallographic refinement for challenging datasets (e.g., twinned crystals or low-resolution data)?

- Data Handling : For twinned crystals, use SHELXD for initial phasing and HKL-3000 for integration. Apply TWINLAW to refine twin fractions. For low-resolution data (< 2.0 Å), incorporate restraints (e.g., DFIX, SIMU) in SHELXL to stabilize geometry .

- Validation : Check for overfitting using R-free values and validate hydrogen-bonding networks with PLATON .

Q. How can structure-activity relationships (SAR) guide the design of sulfonamide derivatives with enhanced kinase inhibition?

- Molecular Docking : Model interactions with target kinases (e.g., CaMKII) using AutoDock Vina. Focus on the sulfonamide oxygen’s hydrogen bonding to kinase hinge regions (e.g., Glu140 in CaMKII) .

- SAR Optimization : Introduce substituents (e.g., chloro or methoxy groups) to the benzyl ring to enhance hydrophobic interactions. Test derivatives in kinase inhibition assays (IC50 determination via ADP-Glo™) .

Q. What analytical approaches reconcile conflicting solubility or stability data in different solvents?

- Solubility Profiling : Use UV-Vis spectroscopy to measure saturation concentrations in DMSO, water, and ethanol. Account for solvent-specific aggregation via dynamic light scattering (DLS) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS and adjust storage conditions (e.g., -20°C in desiccated DMSO) .

Properties

Molecular Formula |

C14H14ClNO3S |

|---|---|

Molecular Weight |

311.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C14H14ClNO3S/c1-19-13-6-8-14(9-7-13)20(17,18)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3 |

InChI Key |

PMJVNCVNQSPSJE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.